2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
Overview
Description
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is an organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methoxyphenyl, and methylphenyl groups. It is a yellow crystalline solid with significant applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine typically involves the reaction of 4-methoxybenzaldehyde, 4-methylbenzaldehyde, and 2-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine.
Oxidation: Formation of 4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine-2-carboxylic acid.
Reduction: Formation of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)dihydropyrimidine.
Scientific Research Applications
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy and methylphenyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to interact with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(4-methylphenyl)pyrimidine
- 4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine
- 2-chloro-4-(4-methoxyphenyl)pyrimidine
Uniqueness
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and physical properties
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-3-5-13(6-4-12)16-11-17(21-18(19)20-16)14-7-9-15(22-2)10-8-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQRCXCHOKGLRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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